

# What are the physical and chemical properties of Methyl 4-acetamidobenzoate?

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## Compound of Interest

Compound Name: Methyl 4-acetamidobenzoate

Cat. No.: B096746

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## An In-depth Technical Guide to **Methyl 4-acetamidobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 4-acetamidobenzoate**, a key intermediate in various synthetic applications. The information is presented to support research and development activities, with detailed data, experimental protocols, and workflow visualizations.

## Compound Identification and General Properties

**Methyl 4-acetamidobenzoate** is an organic compound that features both an amide and a methyl ester functional group attached to a benzene ring in a para configuration.

Identifier	Value
IUPAC Name	methyl 4-acetamidobenzoate[1]
Synonyms	Methyl 4-(acetylamino)benzoate, 4-Carbomethoxyanilide
CAS Number	17012-22-5[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>3</sub> [1]
Molecular Weight	193.20 g/mol [1]
InChI Key	QKWTXJSLAZKYGV-UHFFFAOYSA-N[1]
SMILES	CC(=O)NC1=CC=C(C=C1)C(=O)OC[1]

## Physical Properties

The physical characteristics of **Methyl 4-acetamidobenzoate** are summarized below.

Property	Value	Source
Appearance	White to light yellow crystalline powder or crystals	--INVALID-LINK--
Melting Point	148 - 151 °C	--INVALID-LINK--
Boiling Point	~386.7 °C (Predicted)	N/A
Solubility	Soluble in methanol, ethanol, and ether. Slightly soluble in water.[2][3]	--INVALID-LINK--
Crystal Structure	Monoclinic, Space Group C 1 2/c 1[1]	--INVALID-LINK--[1]

## Chemical and Spectroscopic Properties

The chemical behavior and spectral data are crucial for the identification and characterization of the compound.

## Chemical Reactivity

- **Hydrolysis:** The ester linkage is susceptible to hydrolysis under acidic or basic conditions to yield 4-acetamidobenzoic acid and methanol. The amide bond is more stable but can also be hydrolyzed under more vigorous conditions.
- **Stability:** The compound is generally stable under normal laboratory conditions.
- **Incompatibilities:** It is incompatible with strong oxidizing agents, strong acids, and strong bases.<sup>[2]</sup>

## Spectroscopic Data

Spectrum Type	Key Features and Peaks
<sup>1</sup> H NMR	$\delta$ (ppm): ~8.0 (d, 2H, Ar-H ortho to ester), ~7.6 (d, 2H, Ar-H ortho to amide), ~3.85 (s, 3H, -OCH <sub>3</sub> ), ~2.15 (s, 3H, -COCH <sub>3</sub> ), ~10.2 (s, 1H, -NH, broad)
<sup>13</sup> C NMR	$\delta$ (ppm): ~168.5 (C=O, amide), ~166.5 (C=O, ester), ~142.0 (Ar-C), ~131.0 (Ar-C), ~126.0 (Ar-C), ~119.0 (Ar-C), ~52.0 (-OCH <sub>3</sub> ), ~24.5 (-COCH <sub>3</sub> ) <sup>[1]</sup>
Infrared (IR)	$\nu$ (cm <sup>-1</sup> ): ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I band), ~1600 (aromatic C=C stretch), ~1280 (C-O stretch)
Mass Spectrometry (MS)	m/z: 193 (M <sup>+</sup> ), 151 ([M-CH <sub>2</sub> CO] <sup>+</sup> ), 120 ([M-CH <sub>2</sub> CO-OCH <sub>3</sub> ] <sup>+</sup> ) <sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for the synthesis and a key chemical transformation are provided below.

## Synthesis of Methyl 4-acetamidobenzoate via Acetylation

Principle: This protocol describes the N-acetylation of methyl 4-aminobenzoate using acetic anhydride. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

Materials:

- Methyl 4-aminobenzoate
- Acetic Anhydride
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Deionized Water

Procedure:

- In a 100 mL round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in dichloromethane.
- Add pyridine (1.2 eq) to the solution and cool the flask in an ice-water bath to 0 °C.
- Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10 minutes.
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), deionized water (1x), and saturated  $\text{NaHCO}_3$  solution (1x).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure **methyl 4-acetamidobenzoate**.

## Alkaline Hydrolysis of Methyl 4-acetamidobenzoate

Principle: This procedure details the saponification of the methyl ester group to a carboxylate, which is subsequently protonated to form the carboxylic acid.

Materials:

- **Methyl 4-acetamidobenzoate**
- Sodium Hydroxide (NaOH)
- Methanol
- Deionized Water
- Concentrated Hydrochloric Acid (HCl)

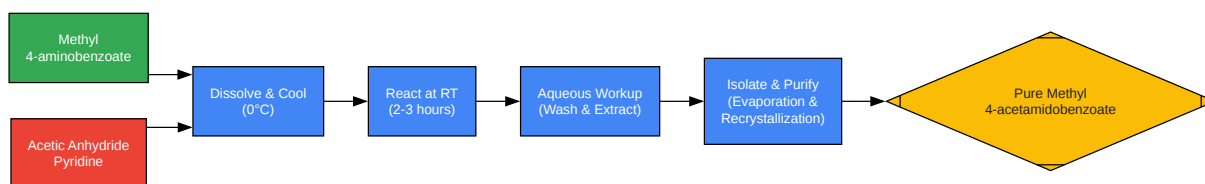
Procedure:

- In a round-bottom flask equipped with a reflux condenser, add **methyl 4-acetamidobenzoate** (1.0 eq).
- Add a solution of sodium hydroxide (2.0 eq) dissolved in a 3:1 mixture of methanol and water.
- Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
- Monitor the disappearance of the starting material by TLC.

- After the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl. A white precipitate should form.
- Collect the solid product, 4-acetamidobenzoic acid, by vacuum filtration.
- Wash the solid with cold deionized water and dry under vacuum.

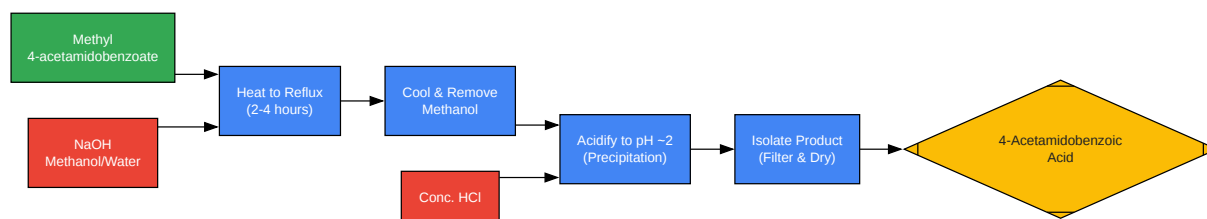
## Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to working with **Methyl 4-acetamidobenzoate**.



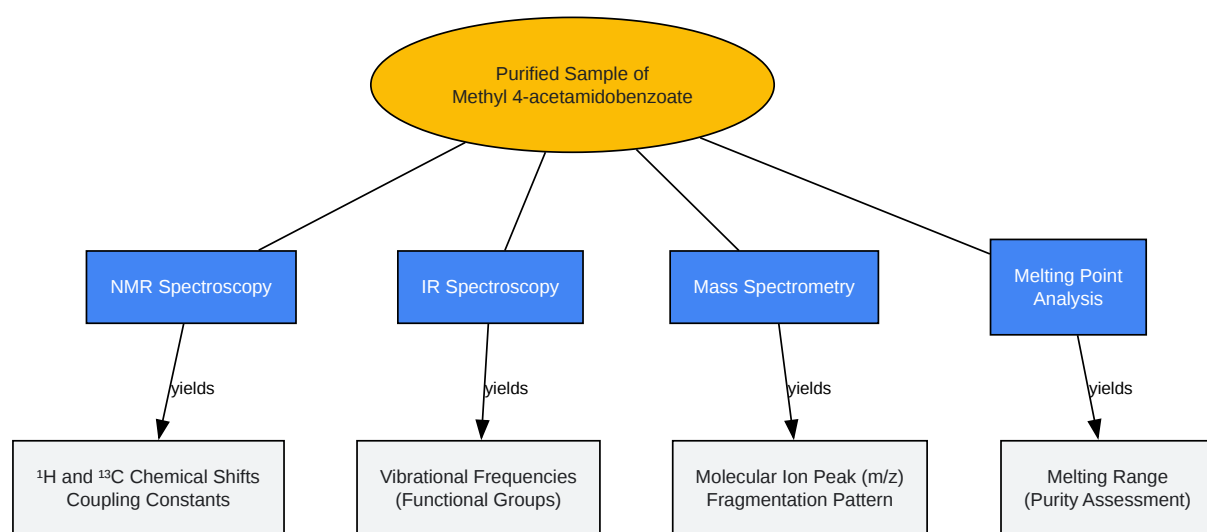
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Caption: Workflow for the Synthesis of **Methyl 4-acetamidobenzoate**.



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Caption: Experimental Workflow for Alkaline Hydrolysis.



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Caption: Logical Flow for Physicochemical Characterization.

## Safety and Handling

Professionals handling **Methyl 4-acetamidobenzoate** should adhere to standard laboratory safety protocols.

- General Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid dust formation and accumulation.[5][6]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4][6]
- Hazards: May cause skin and serious eye irritation.[7] May cause respiratory irritation if inhaled.
- First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]
  - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
  - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
  - Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[7]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[3][4]

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## References



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